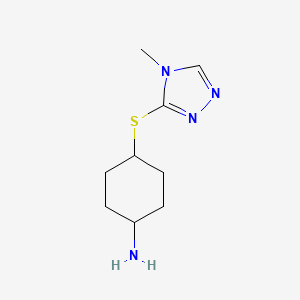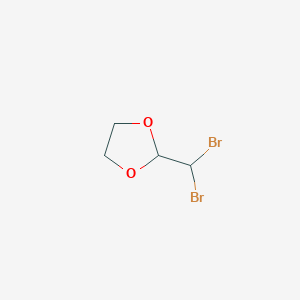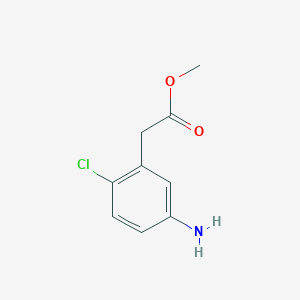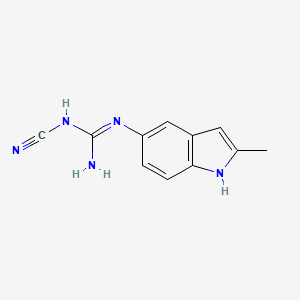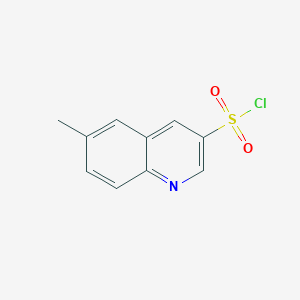
6-Methylquinoline-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylquinoline-3-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound is characterized by a quinoline ring substituted with a methyl group at the 6th position and a sulfonyl chloride group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Methylquinoline-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.
Cyclization: Catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Catalysts such as palladium and other transition metals may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a sulfonamide derivative .
Applications De Recherche Scientifique
6-Methylquinoline-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Methylquinoline-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce the quinoline moiety into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but without the sulfonyl chloride group.
6-Methylquinoline: Similar structure but lacks the sulfonyl chloride group.
3-Sulfonylquinoline: Similar structure but lacks the methyl group at the 6th position.
Uniqueness
6-Methylquinoline-3-sulfonyl chloride is unique due to the presence of both the methyl group at the 6th position and the sulfonyl chloride group at the 3rd position. This combination imparts specific reactivity and properties that are valuable in various applications .
Propriétés
Formule moléculaire |
C10H8ClNO2S |
|---|---|
Poids moléculaire |
241.69 g/mol |
Nom IUPAC |
6-methylquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-2-3-10-8(4-7)5-9(6-12-10)15(11,13)14/h2-6H,1H3 |
Clé InChI |
RPAOZYXHRPNPDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CN=C2C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

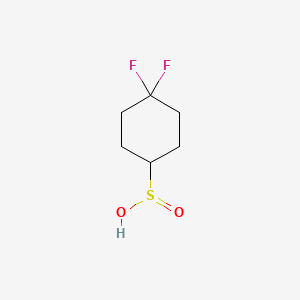
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
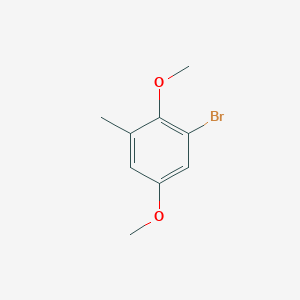


![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
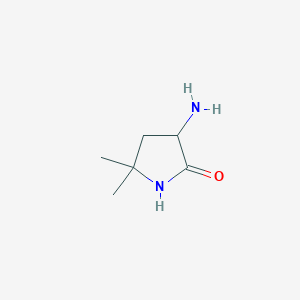
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
